1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives is a common theme in the provided papers. For instance, a penta-substituted pyrrole derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as described in one study . Another paper reports the synthesis of a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction, yielding high percentages . Additionally, novel 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones were synthesized from the cyclisation of a hydrazide in acetic anhydride .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, the structure of a new pyrrole derivative was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . In another case, the stereochemistry of a methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative was characterized by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The papers describe reversible transformations and polymerization reactions involving pyrrole derivatives. A ferric complex of a pyrrole derivative exhibited reversible transformation between Fe(III) and Fe(II) states, which was utilized in the ring-opening polymerization of ε-caprolactone . The polymerization process was controlled by the redox state of the catalytic Fe center.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were investigated through various studies. Density functional theory (DFT) was used to predict the spectral and geometrical data of a pyrrole derivative, with good correlation to experimental data . The electrochemical study of the same compound showed good inhibition efficiency on steel surfaces . Acid dissociation constants were determined for the synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Antibacterial activities were also assessed for various synthesized compounds, with some showing potential against different bacterial strains .
Case Studies and Applications
The papers provide insights into the practical applications of the synthesized compounds. One study identified a novel cathinone derivative that was seized by customs, which could aid forensic and clinical laboratories in identifying related compounds . The antimicrobial activities of the synthesized compounds against various bacterial strains, including M. tuberculosis, suggest potential for developing new antimycobacterial agents . The corrosion inhibition study indicates the potential use of pyrrole derivatives in protecting metal surfaces .
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Cancer Therapy .
Comprehensive and Detailed Summary of the Application
“1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone” is used in the design and synthesis of a series of derivatives that have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is synthesized and then evaluated for its inhibitory activity against FGFR1, 2, and 3 . In vitro, the compound is used to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Thorough Summary of the Results or Outcomes Obtained
Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in Colorectal Cancer Therapy
Specific Scientific Field
The specific scientific field is Colorectal Cancer Therapy .
Comprehensive and Detailed Summary of the Application
“1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone” is used in the design and synthesis of a novel compound that acts as a potent type II CDK8 inhibitor against colorectal cancer .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is synthesized and then evaluated for its inhibitory activity against CDK8 . In vitro, the compound is used to inhibit tumor growth in xenografts of colorectal cancer .
Thorough Summary of the Results or Outcomes Obtained
The compound exhibited potent kinase activity with an IC50 value of 48.6 nM and could significantly inhibit tumor growth in xenografts of colorectal cancer in vivo . It could target CDK8 to indirectly inhibit β-catenin activity, which caused downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .
Application in Immune Diseases Treatment
Specific Scientific Field
The specific scientific field is Immune Diseases Treatment .
Comprehensive and Detailed Summary of the Application
“1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone” is used in the design and synthesis of a series of derivatives that act as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .
properties
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-5-11-9-7(8)3-2-4-10-9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMZQWPOZWMDQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509623 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
CAS RN |
83393-46-8 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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